Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted Imidazole Analog (CAS 1286695-79-1)
The 2-methyl substitution on the imidazole ring of CAS 1334372-95-0 increases calculated lipophilicity and alters hydrogen-bond acceptor basicity relative to the unsubstituted imidazole analog 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine (CAS 1286695-79-1). Calculated logP (cLogP) for the 2-methylimidazole derivative is approximately 2.4, versus approximately 1.9 for the unsubstituted imidazole analog, representing a ΔcLogP of +0.5 units. The pKa of the imidazole ring is also shifted by the electron-donating methyl group: the conjugate acid pKa of 2-methylimidazole is ~7.8–8.0, compared to ~6.9–7.0 for unsubstituted imidazole, altering the protonation state at physiological pH. [1]
| Evidence Dimension | Calculated lipophilicity (cLogP) and imidazole basicity (pKa) |
|---|---|
| Target Compound Data | cLogP ≈ 2.4; imidazole pKa ≈ 7.8–8.0 (2-methylimidazole scaffold) |
| Comparator Or Baseline | CAS 1286695-79-1: cLogP ≈ 1.9; imidazole pKa ≈ 6.9–7.0 (unsubstituted imidazole scaffold) |
| Quantified Difference | ΔcLogP ≈ +0.5; ΔpKa ≈ +1 unit (increased basicity and lipophilicity for the 2-methyl derivative) |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method; pKa data from literature measurements on isolated heterocycles in aqueous solution at 25°C |
Why This Matters
A 0.5 logP increase can significantly affect membrane permeability and off-target binding, while a 1-unit pKa shift may determine the ionization state at physiological pH, influencing solubility and target engagement in biological assays.
- [1] Barlin, G.B.; et al. Imidazole pKa Values. J. Chem. Soc., Perkin Trans. 2 1989, 1269–1276. View Source
